5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) and Isothiocyanate Scaffolds in Organic Chemistry and Interdisciplinary Research
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal and agricultural chemistry. wikipedia.orgnih.gov Since the initial synthesis of a substituted pyrazole by Ludwig Knorr in 1883, this scaffold has been recognized for its wide array of biological activities. mdpi.comnih.gov Pyrazole derivatives are integral to numerous pharmaceutical agents, demonstrating anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.gov The versatility of the pyrazole nucleus allows for structural modifications that can fine-tune its pharmacological profile, making it a privileged structure in drug discovery. nih.gov
Similarly, the isothiocyanate group (-N=C=S) is a reactive and functionally significant moiety in organic synthesis and chemical biology. Isothiocyanates are known for their broad spectrum of biological effects, including antimicrobial and anti-inflammatory activities. nih.gov They serve as versatile intermediates in the synthesis of a wide range of heterocyclic compounds and have been explored for applications in agriculture, notably as herbicides. nih.govmdpi.com The combination of the well-established pyrazole core with the reactive isothiocyanate group offers a synergistic potential for creating novel molecules with unique chemical properties and biological activities.
Historical Context and Evolution of Pyrazole Isothiocyanate Chemistry
The history of pyrazole chemistry began in 1883 with Ludwig Knorr's work. wikipedia.org A significant early synthesis method, the condensation of 1,3-diketones with hydrazine (B178648), remains a fundamental approach for creating substituted pyrazoles. wikipedia.orgmdpi.com For decades, research focused on exploring the derivatization of the pyrazole ring to develop new therapeutic agents.
The deliberate combination of pyrazole and isothiocyanate functionalities represents a more recent evolution in the field. This progression is driven by the desire to merge the biological activities of both scaffolds into a single molecule. A notable example of this approach is the development of substituted pyrazole isothiocyanates as potential herbicides, where the pyrazole ring acts as a core structure and the isothiocyanate group contributes to the compound's bioactivity. nih.govmdpi.com This strategic molecular hybridization illustrates a logical advancement in synthetic chemistry, moving from the study of individual scaffolds to the exploration of more complex, multifunctional molecules.
Structural Features and Nomenclature of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
The chemical identity of this compound is precisely defined by its structural arrangement and systematic name. The core of the molecule is a pyrazole ring, which dictates the base name and numbering of the atoms.
The IUPAC nomenclature for this compound can be broken down as follows:
Pyrazole : This indicates the presence of the five-membered heterocyclic ring with two adjacent nitrogen atoms.
1H-Pyrazole : This specifies the tautomeric form where the hydrogen (or in this case, a substituent) is on the nitrogen at position 1.
1,3-dimethyl : This indicates that there are two methyl (-CH₃) groups attached to the pyrazole ring. One is on the nitrogen atom at position 1, and the other is on the carbon atom at position 3.
5-Isothiocyanato : This denotes the presence of an isothiocyanate (-N=C=S) group attached to the carbon atom at position 5 of the pyrazole ring.
The molecule's structure consists of a planar, aromatic pyrazole ring. The isothiocyanate group is a linear moiety, and the two methyl groups are attached to the ring.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Molecular Formula | C₆H₇N₃S |
| IUPAC Name | This compound |
| SMILES | CC1=NN(C(=C1)N=C=S)C |
| InChI | InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 |
| InChIKey | DOQKYIFHYNIMDJ-UHFFFAOYSA-N |
| Monoisotopic Mass | 153.03607 Da |
Data sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
5-isothiocyanato-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-3-6(7-4-10)9(2)8-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQKYIFHYNIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N=C=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442980 | |
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205246-65-7 | |
| Record name | 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205246-65-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Isothiocyanato 1,3 Dimethyl 1h Pyrazole and Its Precursors
Direct Synthesis Approaches to 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole
The direct conversion of the amino group in 5-amino-1,3-dimethyl-1H-pyrazole to an isothiocyanate group is the most straightforward approach. This transformation can be accomplished using several thiocarbonylating reagents and reaction conditions.
From Aminopyrazole Precursors
The conversion of primary amines to isothiocyanates is a fundamental transformation in organic synthesis. For 5-amino-1,3-dimethyl-1H-pyrazole, this is typically achieved by reaction with a thiocarbonyl-transfer reagent.
One of the most traditional and effective reagents for this purpose is thiophosgene (B130339) (CSCl₂). researchgate.net The reaction involves the direct treatment of the aminopyrazole with thiophosgene, often in the presence of a base to neutralize the hydrogen chloride byproduct. This method is highly efficient but requires careful handling due to the high toxicity of thiophosgene. researchgate.netchemrxiv.org The use of thiophosgene in the production of intermediates such as 3-isothiocyanato-1,5-dimethyl-1H-pyrazole (an isomer of the target compound) highlights its industrial application in this chemical class. exsyncorp.com
A more common and safer alternative to thiophosgene involves a two-step, one-pot process using carbon disulfide (CS₂). chemrxiv.org In this method, the primary amine first reacts with carbon disulfide in the presence of a base (like triethylamine, potassium carbonate, or sodium hydroxide) to form an intermediate dithiocarbamate (B8719985) salt. chemrxiv.orgresearchgate.net This salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. beilstein-journals.org A variety of desulfurizing reagents, also known as activating agents or thiophilic reagents, can be employed, including cyanuric chloride (TCT), 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), and sodium persulfate (Na₂S₂O₈), often under aqueous or microwave-assisted conditions. beilstein-journals.orgmdpi.comrsc.org
| Method | Reagents | Key Features | Citations |
|---|---|---|---|
| Thiophosgene Method | Thiophosgene (CSCl₂), Base (e.g., Triethylamine) | High reactivity and yield; Reagent is highly toxic. | researchgate.netexsyncorp.com |
| Carbon Disulfide Method | Carbon Disulfide (CS₂), Base, Desulfurizing Agent (e.g., TCT, DMT/NMM/TsO⁻) | Safer alternative to thiophosgene; One-pot procedure; Wide range of compatible desulfurizing agents. | chemrxiv.orgbeilstein-journals.orgmdpi.com |
Utilizing 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl Isothiocyanate Analogs
The synthetic route to this compound starting from 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate or its analogs is not well-documented in publicly available scientific literature. While various syntheses and reactions involving 5-chloro-1,3-dimethyl-1H-pyrazole derivatives, such as 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 5-chloro-4-iodo-1,3-dimethyl-1H-pyrazole, have been reported, their specific use as precursors for the target isothiocyanate via a carbonyl isothiocyanate intermediate has not been described. nih.govresearchgate.net Therefore, this pathway is considered a specialized or less common approach.
Phase Transfer Catalysis in Isothiocyanate Synthesis
Phase Transfer Catalysis (PTC) offers a powerful technique for conducting reactions between reagents located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This methodology can be effectively applied to the synthesis of isothiocyanates from primary amines and carbon disulfide.
In a typical PTC setup for this synthesis, the aminopyrazole precursor is dissolved in a non-polar organic solvent (e.g., dichloromethane (B109758) or toluene). The base (e.g., sodium hydroxide (B78521) or potassium carbonate) is present as an aqueous solution or a solid. The reaction with carbon disulfide initially forms the dithiocarbamate salt at the interface or in the aqueous/solid phase. A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the dithiocarbamate anion from the aqueous or solid phase into the organic phase. Once in the organic phase, the dithiocarbamate anion can be readily converted to the final isothiocyanate product by a desulfurizing agent, which is also present in the organic phase. This technique can enhance reaction rates and simplify product work-up.
Synthesis of Key Pyrazole (B372694) Intermediates
The availability of appropriately substituted pyrazole precursors is fundamental to the synthesis of the target compound. The preparation of 5-amino-1,3-dimethyl-1H-pyrazole is a key step, which itself can be derived from other pyrazole intermediates or built from acyclic precursors.
Preparation of 1,3-Dimethyl-1H-pyrazole-5-ethyl Formate (B1220265)
The synthesis of 1,3-dimethyl-1H-pyrazole-5-ethyl formate has been described in a two-step process. The first step involves a Claisen condensation reaction. Acetone (B3395972) is added dropwise to a mixture of ethanol (B145695), sodium ethoxide, and diethyl oxalate, with the temperature maintained below 15 °C. This reaction is allowed to proceed for approximately 24 hours to yield an intermediate sodium salt.
In the second step, this intermediate is dissolved in a solvent such as dimethylformamide (DMF) and cooled. A 40% solution of methylhydrazine is then slowly added, again keeping the temperature below 15 °C. Following the addition, the mixture is heated to 40-50 °C for several hours. After the reaction is complete, the product is isolated through reduced pressure distillation, achieving a high yield and purity. This method is noted for its simple procedure and ease of control, which effectively increases the product conversion rate while inhibiting impurity formation.
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 1 (Condensation) | Ethanol, Sodium ethoxide, Diethyl oxalate, Acetone | Ethanol | <15 °C | 24 h | 87.1% |
| 2 (Cyclization) | Intermediate from Step 1, 40% Methylhydrazine | DMF | <15 °C then 40-50 °C | 8 h |
Synthesis of 5-Aminopyrazole Derivatives
5-Aminopyrazole derivatives are a crucial class of heterocyclic compounds, frequently synthesized by the cyclocondensation of a hydrazine (B178648) derivative with a β-ketonitrile. nih.govbeilstein-journals.org For the specific synthesis of 5-amino-1,3-dimethyl-1H-pyrazole, the reaction involves methylhydrazine and acetoacetonitrile (3-oxobutanenitrile).
The reaction mechanism proceeds via the initial condensation of the more nucleophilic nitrogen of methylhydrazine with the ketone carbonyl group of acetoacetonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. Subsequent tautomerization of the resulting cyclic imine yields the aromatic 5-amino-1,3-dimethyl-1H-pyrazole. This reaction is a well-established and efficient method for constructing the 5-aminopyrazole core structure. nih.gov
Derivations from 3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide
3,5-Dimethyl-1H-pyrazole-1-carbothiohydrazide serves as a versatile precursor for the synthesis of various heterocyclic compounds through reactions with a range of reagents. chemrxiv.org Research has demonstrated its utility in creating new pyrazole derivatives via accessible one-pot syntheses. chemrxiv.org
Key reactions involving this carbothiohydrazide include:
Reaction with 1,3-Diketones : When 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide is reacted with 1,3-diphenylpropane-1,3-dione (B8210364) in ethanol or acetic acid, it results in a pyrazole derivative. chemrxiv.org However, if the same reaction is conducted in ethanol with a catalytic amount of triethylamine, a different derivative, 3,5-dimethyl-N'-((Z)-3-oxo-1,3-diphenylprop-1-enyl)-1H-pyrazole-1-carbothiohydrazide, is formed. chemrxiv.org
Reaction with other Carbonyls and Carboxylic Acids : The precursor has also been reacted with acetyl acetone in the presence of triethylamine. chemrxiv.org Furthermore, it has been subjected to reactions with ethyl cyanoacetate (B8463686) and various carboxylic acids, leading to the formation of corresponding derivative compounds. chemrxiv.org
Synthesis of 1,3,4-Thiadiazine Derivatives : Combination with α-haloketones leads to the formation of 1,3,4-thiadiazine derivatives. chemrxiv.org
These documented pathways utilize 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide as a building block for more complex heterocyclic systems rather than as a direct precursor to an isothiocyanate. chemrxiv.org
Routes to Pyrazole-1-carbothioamide Derivatives
Several synthetic routes are available for the preparation of pyrazole-1-carbothioamide derivatives, which share a structural relationship with the target compound. A predominant method involves the cyclocondensation of chalcones with thiosemicarbazide (B42300) or its derivatives. nih.govresearchgate.net
This reaction can be performed under various conditions:
Base-Catalyzed Cyclocondensation : Chalcones can be treated with thiosemicarbazide in ethanol with a base such as sodium hydroxide to yield 4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives. ekb.egeurjchem.com Similarly, reacting chalcone (B49325) derivatives with 4-phenyl-3-thiosemicarbazide in the presence of sodium hydroxide also produces N-phenyl-1H-pyrazole-1-carbothioamide compounds. nih.gov
Acid-Catalyzed Cyclocondensation : An alternative approach involves stirring chalcone derivatives with thiosemicarbazide in a solvent like glacial acetic acid under reflux conditions. nih.gov Cyclocondensation can also be achieved using thiosemicarbazide hydrochloride in methanol (B129727) under reflux. researchgate.net
Another effective strategy is the use of one-pot multicomponent reactions. A simple and efficient synthesis of 1H-pyrazole-1-carbothioamide derivatives has been achieved through a one-pot reaction of hydrazine hydrate (B1144303), arylidene malononitrile, and isothiocyanates, catalyzed by HAp/ZnCl2 nano-flakes at 60-70°C. biointerfaceresearch.com This method is noted for its high yields and short reaction times. biointerfaceresearch.com
Synthesis of 3,5-Dimethyl-1H-pyrazole from Precursors
The foundational precursor, 3,5-dimethyl-1H-pyrazole, is most commonly synthesized through the condensation reaction of acetylacetone (B45752) (2,4-pentanedione) with a hydrazine source. orgsyn.orgscribd.comchemicalbook.com This method is well-established and can be performed using different reagents and conditions, leading to high yields.
Two primary hydrazine sources are used:
Hydrazine Sulfate (B86663) : In a widely cited procedure, hydrazine sulfate is dissolved in an aqueous sodium hydroxide solution. orgsyn.org The flask is cooled in an ice bath to approximately 15°C, and acetylacetone is added dropwise while maintaining the temperature. orgsyn.org This method is often preferred because the alternative reaction with hydrazine hydrate can sometimes be violent. orgsyn.org The yield of crystalline 3,5-dimethylpyrazole (B48361) using this route is typically in the range of 77–81%. orgsyn.org
Hydrazine Hydrate : Direct reaction of hydrazine hydrate with acetylacetone, often in water or an alcohol solvent, is also effective. scribd.comgoogle.com Studies have shown that using hydrazine hydrate can result in higher yields (up to 95%) compared to hydrazine sulfate and avoids the production of inorganic salt byproducts. scribd.com The reaction can be catalyzed by an acid, such as glacial acetic acid, which has been shown to produce a product with high purity (>99%) and yield (>90%) when water is used as a solvent. google.comgoogle.com
The reaction conditions for the synthesis of 3,5-dimethyl-1H-pyrazole are summarized in the table below.
| Hydrazine Source | Solvent | Catalyst/Base | Temperature | Reported Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine Sulfate | Water | Sodium Hydroxide | 15°C | 77-81% | orgsyn.org |
| Hydrazine Hydrate | Water | None | 15°C | 95% | scribd.com |
| Hydrazine Hydrate | Water | Glacial Acetic Acid | <50°C | >90% | google.comgoogle.com |
| Hydrazine Hydrate | Ethanol | None | Not specified | Not specified | orgsyn.org |
Reaction Condition Optimization in this compound Synthesis
One study focused on the oxidative thiocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole using ammonium thiocyanate (B1210189) (NH₄SCN) and an oxidant. nih.gov The optimization process involved screening various oxidants, solvents, and reagent ratios.
The key findings from the optimization of pyrazole thiocyanation are presented in the table below.
| Entry | Oxidant | Solvent | Equivalents (Oxidant / NH₄SCN) | Yield | Reference |
|---|---|---|---|---|---|
| 1 | PhICl₂ | THF | 1.0 / 1.0 | 68% | nih.gov |
| 2 | PhI(OAc)₂ | THF | 1.0 / 1.0 | 45% | nih.gov |
| 3 | NCS | THF | 1.0 / 1.0 | Trace | nih.gov |
| 4 | PhICl₂ | Toluene (B28343) | 2.0 / 2.0 | 91% | nih.govbeilstein-journals.org |
| 5 | PhICl₂ | DMF | 2.0 / 2.0 | 52% | nih.gov |
| 6 | PhICl₂ | MeCN | 2.0 / 2.0 | 45% | nih.gov |
| 7 | PhICl₂ | DCM | 2.0 / 2.0 | 38% | nih.gov |
The optimized conditions for the thiocyanation of the model substrate were determined to be 2.0 equivalents of PhICl₂ and NH₄SCN in toluene at 0°C under a nitrogen atmosphere, which resulted in a 91% yield. nih.govbeilstein-journals.org Another practical method for thiocyanation employs a combination of potassium thiocyanate (KSCN) and potassium persulfate (K₂S₂O₈) in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
A plausible, though not explicitly documented, synthetic route to the target isothiocyanate would likely involve the preparation of a 5-amino-1,3-dimethyl-1H-pyrazole intermediate. This amino-pyrazole could then be converted to the isothiocyanate using standard reagents like thiophosgene or its equivalents. Optimization of such a step would involve screening thiocarbonylating agents, bases, solvents, and temperature to maximize yield and purity.
Chemical Reactivity and Derivatization Strategies of 5 Isothiocyanato 1,3 Dimethyl 1h Pyrazole
Nucleophilic Addition Reactions of the Isothiocyanato Group
The carbon atom of the isothiocyanate group is highly electrophilic and readily reacts with various nucleophiles. This reactivity is the basis for the formation of numerous derivatives, including thioureas, thiosemicarbazides, and thiocarbamates.
Formation of Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives
One of the most common reactions of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives. The reaction proceeds via the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate group. This reaction is generally high-yielding and can be performed under mild conditions. For instance, pyrazole (B372694) acyl thiourea derivatives have been synthesized by reacting 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl isothiocyanates with various fluorinated aromatic amines, resulting in good yields. This demonstrates the general reactivity of the isothiocyanate moiety attached to a pyrazole scaffold.
Similarly, reaction with hydrazine (B178648) or its derivatives (such as substituted hydrazines or hydrazides) yields thiosemicarbazide derivatives. These compounds are valuable intermediates for the synthesis of various heterocyclic systems. The general method involves the direct addition of the hydrazine to the isothiocyanate. Thiosemicarbazides are precursors for synthesizing a variety of heterocyclic compounds, including pyrazoles, triazoles, and thiazoles.
| Pyrazole Isothiocyanate Precursor | Amine Reactant | Resulting Thiourea Derivative | Yield (%) |
|---|---|---|---|
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate | 2-Bromo-5-fluorophenylamine | 1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea | 73.9 |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate | 3-Fluorophenethylamine | 1-(3-Fluorophenethyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea | 78.8 |
| 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl isothiocyanate | 5-Chloro-2-fluorophenylamine | 1-(5-Chloro-2-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea | 72.1 |
Synthesis of Carbodiimides
Carbodiimides can be synthesized from isothiocyanates through a two-step process. First, the 5-isothiocyanato-1,3-dimethyl-1H-pyrazole is reacted with a primary amine to form a 1,3-disubstituted thiourea, as described previously. The subsequent step involves the desulfurization of this thiourea intermediate. Various reagents can be employed for this dehydrosulfurization, including hypervalent iodine compounds like o-iodoxybenzoic acid (IBX) or cyanuric chloride. beilstein-journals.org This process effectively removes the sulfur atom and forms the characteristic -N=C=N- linkage of the carbodiimide.
Reactions with Alcohols and Amines
As detailed in section 3.1.1, the reaction of this compound with primary and secondary amines is a straightforward method for synthesizing substituted thioureas.
In addition to amines, alcohols can also act as nucleophiles, attacking the isothiocyanate group. The reaction of isothiocyanates with alcohols yields O-alkyl thiocarbamates. nih.gov This reaction may require a catalyst, such as a base, to enhance the nucleophilicity of the alcohol. The product of this reaction contains the O-C(=S)-N linkage. The reaction of isocyanates and isothiocyanates with long-chain alcohols has been shown to exclusively yield N-aryl-O-alkyl carbamates and thiocarbamates. nih.gov
Cycloaddition Reactions Involving the Isothiocyanato Moiety
The cumulative double bonds in the isothiocyanate group allow it to participate in cycloaddition reactions, which are powerful methods for constructing heterocyclic rings.
Heterocyclic Ring Formation (e.g., Thiazoles, Thiadiazoles, Pyrazolopyrimidines)
The isothiocyanate functionality is a key building block for synthesizing a variety of fused heterocyclic systems. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized from aminopyrazole precursors. In one pathway, the reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with phenyl isothiocyanate leads to the formation of a 4-imino-5-phenyl-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]-pyrimidine derivative through cyclization. This illustrates how the isothiocyanate can react with an amino group on an adjacent ring to form a fused pyrimidine (B1678525) system.
Furthermore, the derivatives formed from nucleophilic addition reactions often serve as intermediates for subsequent cyclizations.
Thiazoles : Thiourea derivatives, obtained from the reaction of this compound with an amine, can be reacted with α-haloketones or other α-halocarbonyl compounds in the Hantzsch thiazole (B1198619) synthesis to yield substituted aminothiazoles.
Thiadiazoles : Thiosemicarbazide derivatives can undergo oxidative cyclization or be treated with various one-carbon synthons (like formic acid or phosgene (B1210022) derivatives) to form 1,3,4-thiadiazole (B1197879) or 1,2,4-thiadiazole (B1232254) rings. For example, thiosemicarbazones can be cyclized with reagents like chloroacetic acid to form thiazolidinone rings, which are related structures. scribd.com
Electrophilic Substitution on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle and, as such, can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing substituents on the ring. For pyrazole itself, electrophilic attack occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions. nih.gov
In this compound, the ring contains three substituents:
Two methyl groups (at N1 and C3): These are electron-donating groups and are activating.
An isothiocyanate group (at C5): This group is electron-withdrawing through both inductive and resonance effects, and is therefore deactivating. wikipedia.org
Functionalization at Pyrazole Ring Positions (C1, C3, C4, C5)
The pyrazole ring of this compound is a key target for derivatization, offering distinct reactivity at its carbon and nitrogen positions. The existing methyl groups at the N1 and C3 positions already influence the electronic properties of the ring, directing further substitutions.
Functionalization at the C1 and C3 positions is inherently limited due to the presence of methyl groups in the parent molecule. However, these positions are established during the synthesis of the pyrazole core itself. The synthesis of 1,3-dimethyl-5-aminopyrazole, a precursor to the isothiocyanate, sets the substitution pattern at these sites.
The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution. This is a general characteristic of pyrazole systems, where the C4 position is electronically enriched and sterically accessible. Reactions such as nitration, halogenation, and sulfonation would be expected to occur preferentially at this site. For instance, treatment with a nitrating agent (e.g., a mixture of nitric and sulfuric acid) would likely yield 4-nitro-5-isothiocyanato-1,3-dimethyl-1H-pyrazole. Similarly, halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C4 position. The introduction of these functional groups can then serve as a handle for further synthetic modifications, such as cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
The C5 position is occupied by the isothiocyanate group. While direct functionalization of this carbon is not typical without displacement of the isothiocyanate, the reactivity of the isothiocyanate group itself is a primary avenue for derivatization. This functional group readily reacts with nucleophiles such as amines, alcohols, and thiols to form substituted thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is a cornerstone of the derivatization strategy for this compound.
Chemo- and Regioselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—namely the pyrazole ring and the isothiocyanate group—raises important questions of chemo- and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In reactions with nucleophiles, the isothiocyanate group is significantly more electrophilic than the pyrazole ring. Therefore, nucleophilic attack will overwhelmingly occur at the isothiocyanate carbon, leaving the pyrazole ring intact. For example, in a reaction with a primary amine, the formation of a thiourea derivative is the expected outcome, with no competing reaction at the pyrazole ring.
Regioselectivity , the preference for reaction at one position over another, is primarily relevant to electrophilic attack on the pyrazole ring. As discussed, the C4 position is the most activated site for electrophilic substitution. This high regioselectivity is a well-established principle in pyrazole chemistry and is anticipated to hold true for this compound. Therefore, electrophilic reactions are expected to yield predominantly the 4-substituted isomer. The directing effects of the N1-methyl, C3-methyl, and C5-isothiocyanato groups all contribute to this regiochemical outcome.
Polymerization Reactions and Macromolecular Integration
The isothiocyanate functionality of this compound serves as a versatile handle for its integration into macromolecular structures. While the compound itself is not a traditional monomer for chain-growth polymerization, it can be readily incorporated into polymers through several strategies.
One approach involves the post-polymerization modification of a pre-existing polymer containing nucleophilic functional groups. For example, a polymer with pendant amine groups (e.g., poly(allylamine) or a copolymer containing amino-functionalized monomers) can be reacted with this compound. This reaction would result in the covalent attachment of the pyrazole moiety to the polymer backbone via stable thiourea linkages.
Another strategy is to first synthesize a polymerizable monomer derived from this compound. This can be achieved by reacting the isothiocyanate group with a nucleophile that also contains a polymerizable group, such as an acrylate, methacrylate (B99206), or vinyl group. For instance, reaction with 2-aminoethyl methacrylate would yield a methacrylate monomer bearing a pendant 1,3-dimethyl-1H-pyrazol-5-yl thiourea moiety. This monomer could then be subjected to radical polymerization to produce a homopolymer or copolymerized with other monomers to tailor the properties of the resulting material.
Structural Characterization and Spectroscopic Analysis of 5 Isothiocyanato 1,3 Dimethyl 1h Pyrazole and Its Derivatives
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is expected to be dominated by a very strong and characteristic absorption band for the isothiocyanate (-N=C=S) functional group. This asymmetric stretching vibration typically appears in the range of 2060-2105 cm⁻¹. tandfonline.com The presence of this intense band is a key diagnostic feature for the compound.
Other significant absorptions would include C-H stretching vibrations from the methyl groups and the pyrazole (B372694) ring, typically observed around 2900-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1500-1600 cm⁻¹ region. nih.gov Fingerprint region absorptions below 1500 cm⁻¹ would correspond to various bending and stretching vibrations, providing a unique pattern for the molecule.
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| N=C=S Asymmetric Stretch | 2060 - 2105 | Strong, Sharp |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | Medium |
| C=N / C=C Stretch (Pyrazole Ring) | 1500 - 1600 | Medium |
| C-H Bend | 1350 - 1480 | Medium-Weak |
| C-N Stretch | 1100 - 1300 | Medium |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₇N₃S), the molecular ion peak [M]⁺ in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula. The calculated monoisotopic mass for C₆H₇N₃S is 153.0361 Da. uni.lu An HRMS measurement confirming this mass to within a few parts per million would provide strong evidence for the compound's elemental composition.
Fragmentation Pattern: Electron impact (EI) ionization is expected to induce characteristic fragmentation of the pyrazole ring and the isothiocyanate substituent. The fragmentation of pyrazoles often involves the cleavage of the N-N bond. rsc.org A primary fragmentation pathway could involve the loss of the NCS radical, leading to a significant fragment ion. Further fragmentation of the dimethylpyrazole cation could also be observed. The study of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Analysis | Ion | Predicted m/z | Notes |
| HRMS | [M+H]⁺ | 154.0434 | Calculated for C₆H₈N₃S⁺ |
| MS | [M]⁺ | 153 | Molecular Ion |
| [M-NCS]⁺ | 95 | Loss of the isothiocyanate group |
X-ray Crystallography and Solid-State Structural Elucidation
While a specific crystal structure for this compound is not available in the cited literature, X-ray crystallography of related pyrazole derivatives provides insight into the likely solid-state structure. spast.orgnih.gov Single-crystal X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Table 4: Expected Structural Parameters from X-ray Crystallography Based on data from analogous pyrazole structures.
| Parameter | Expected Value |
| Pyrazole Ring Geometry | Planar |
| N-N Bond Length | ~1.36 Å |
| C-N Bond Lengths (ring) | ~1.33 - 1.38 Å |
| C-C Bond Length (ring) | ~1.38 Å |
| Intermolecular Interactions | C-H···N/S hydrogen bonds, π-π stacking |
Elemental Analysis (CHNS)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This quantitative method is crucial for verifying the empirical and molecular formula of a newly synthesized compound. velp.com For a pure sample of this compound (C₆H₇N₃S), the experimentally determined percentages of C, H, N, and S should align closely with the calculated theoretical values.
The accepted tolerance for elemental analysis results is typically within ±0.4% of the calculated values, which serves as a standard criterion for purity in chemical research. nih.govresearchgate.net
Table 5: Elemental Analysis Data for C₆H₇N₃S
| Element | Molecular Formula | Calculated % | Found % (Typical) |
| Carbon (C) | C₆H₇N₃S | 47.04 | 47.04 ± 0.4 |
| Hydrogen (H) | C₆H₇N₃S | 4.61 | 4.61 ± 0.4 |
| Nitrogen (N) | C₆H₇N₃S | 27.43 | 27.43 ± 0.4 |
| Sulfur (S) | C₆H₇N₃S | 20.93 | 20.93 ± 0.4 |
Computational and Theoretical Investigations of 5 Isothiocyanato 1,3 Dimethyl 1h Pyrazole
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for understanding the fundamental electronic and structural properties of molecules. eurasianjournals.com While direct computational studies on 5-isothiocyanato-1,3-dimethyl-1H-pyrazole are not readily found in the literature, extensive research on various pyrazole (B372694) derivatives allows for a well-grounded extrapolation of its likely properties.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial in determining a molecule's reactivity. researchgate.net In pyrazole derivatives, the HOMO is often located on the pyrazole ring and electron-donating substituents, while the LUMO is distributed over the ring and any electron-withdrawing groups. For the title compound, the pyrazole ring, with its two nitrogen atoms, and the isothiocyanate group (-N=C=S) would be the primary sites of electronic activity. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.
Molecular orbital calculations on various pyrazole analogs have shown that the nature and position of substituents significantly influence the electronic properties. rsc.orgresearchgate.net For instance, the methyl groups at positions 1 and 3 are electron-donating, which would increase the electron density of the pyrazole ring. The isothiocyanate group at position 5 is a known electrophilic moiety, which would influence the molecule's interaction with nucleophiles.
A study on 3,5-dimethyl pyrazolium (B1228807) 3,5-dichloro salicylate (B1505791) utilized DFT calculations to analyze the electronic structure, finding that the pyrazolium ring acts as an electrophile in interactions. nih.gov DFT analysis of other pyrazole derivatives has also been used to explore their reactivity, with the HOMO and LUMO distributions indicating the likely sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Illustrative Frontier Orbital Energies for a Generic Substituted Pyrazole Derivative
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates the region of the molecule most likely to donate electrons in a reaction. |
| LUMO | -1.2 | Indicates the region of the molecule most likely to accept electrons in a reaction. |
| Energy Gap (ΔE) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific data for this compound is not available.
Theoretical calculations are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural elucidation of newly synthesized compounds.
NMR Spectroscopy: DFT methods can be used to calculate the chemical shifts of ¹H and ¹³C nuclei. jocpr.comjocpr.com For this compound, theoretical calculations would predict distinct signals for the two methyl groups, the pyrazole ring proton, and the carbon atoms of the pyrazole ring and the isothiocyanate group. The calculated chemical shifts are typically compared with experimental data to confirm the molecular structure. Studies on pyrazolone (B3327878) and its derivatives have demonstrated a good correlation between DFT-calculated and experimentally measured NMR spectra. jocpr.com
IR Spectroscopy: Theoretical vibrational analysis can predict the frequencies of IR absorption bands, which correspond to the vibrational modes of the molecule's functional groups. jocpr.com For the title compound, key predicted vibrational frequencies would include the characteristic stretching frequency of the isothiocyanate (-N=C=S) group, typically in the range of 2000-2100 cm⁻¹, as well as vibrations associated with the C-H bonds of the methyl groups and the pyrazole ring, and the C=N and C-N bonds within the pyrazole ring. Computational studies on other dimethylpyrazole derivatives have shown excellent agreement between theoretical and experimental IR spectra. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com While specific MD simulation studies on this compound are not documented, this technique is widely applied to pyrazole derivatives to understand their dynamic behavior, conformational flexibility, and interactions with other molecules, such as biological macromolecules or solvents. tandfonline.comnih.govnih.govrsc.org
MD simulations can provide insights into:
Conformational Stability: How the molecule's three-dimensional shape changes over time.
Solvent Effects: How the presence of a solvent influences the molecule's structure and dynamics.
Binding Interactions: The stability and nature of the interactions between the pyrazole derivative and a target protein, which is crucial in drug design. nih.gov
For example, MD simulations have been used to study the binding of pyrazole analogs to enzymes like Candida albicans CYP450 lanosterol (B1674476) 14 α-demethylase and cyclin-dependent kinase 2 (CDK2), revealing the stability of the ligand-protein complexes. tandfonline.comrsc.org These simulations often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the system. tandfonline.com
Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of molecules and elucidating potential reaction pathways. pharmaguideline.commdpi.comnih.govnih.gov For this compound, the isothiocyanate group is a key reactive site, known to readily react with nucleophiles such as amines and alcohols.
Theoretical calculations can help predict the most likely sites of attack and the energy barriers associated with different reaction pathways. The pyrazole ring itself can also participate in various reactions, including electrophilic substitution. pharmaguideline.com The electron-donating methyl groups would likely activate the ring towards such reactions.
Studies on the functionalization of pyrazoles often employ computational models to understand the regioselectivity of reactions. mdpi.comrsc.org For instance, the reaction of pyrazoles with various reagents can lead to substitution at different positions on the ring, and computational analysis can help predict the most favorable outcome.
Conformational Analysis and Tautomerism Studies
While the N-methylation in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, conformational analysis remains relevant. mdpi.com This involves studying the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For the title compound, the primary focus of conformational analysis would be the rotation of the isothiocyanate group relative to the pyrazole ring.
In other substituted pyrazoles, computational studies have been crucial in determining the most stable tautomeric forms and the energy barriers for their interconversion. researchgate.netnih.govresearchgate.netfu-berlin.demdpi.com These studies often consider the influence of substituents and the solvent on the tautomeric equilibrium. Although not directly applicable to the N-methylated title compound, this body of research underscores the power of computational methods in understanding the structural nuances of pyrazole chemistry.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR are computational approaches used to establish a relationship between the chemical structure of a series of compounds and their biological activity. shd-pub.org.rsnih.govacs.orgresearchgate.netresearchgate.net These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.
Numerous QSAR studies have been conducted on various classes of pyrazole derivatives, targeting a wide range of biological activities, including as enzyme inhibitors. shd-pub.org.rsnih.govacs.orgmdpi.com These studies typically involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of pyrazole analogs and then using statistical methods to build a model that correlates these descriptors with their measured biological activity.
For a compound like this compound, if it were part of a series of analogs being tested for a specific biological activity, QSAR modeling could be used to:
Identify the key structural features that contribute to its activity.
Predict the activity of other, yet-to-be-synthesized, related compounds.
Optimize the structure to enhance its desired biological effect.
For example, 2D and 3D-QSAR models have been developed for pyrazole derivatives as acetylcholinesterase inhibitors and EGFR kinase inhibitors, providing valuable insights for the design of new therapeutic agents. shd-pub.org.rsresearchgate.net
Molecular Docking Studies of Derivatives
While computational studies focusing specifically on this compound are limited in publicly available literature, extensive molecular docking investigations have been performed on a wide array of pyrazole derivatives. These studies are crucial for predicting the binding affinities and interaction modes of these compounds with various biological targets, thereby providing a rational basis for the design of new therapeutic agents. The pyrazole scaffold consistently demonstrates the ability to anchor ligands within the active sites of diverse enzymes, suggesting its potential as a core structure in drug discovery.
Anti-inflammatory Targets: Cyclooxygenase (COX) Inhibition
A key area of investigation for pyrazole derivatives is in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have shown that pyrazole-containing compounds can effectively bind to the active site of COX-2. mdpi.com For instance, in a study targeting the COX-2 enzyme (PDB: 3LN1), derivatives were observed to interact with crucial amino acid residues. dergipark.org.tr The sulfonamide group (SO2NH2) of certain pyrazole analogues has been shown to insert deep into the selective pocket of the COX-2 active site, forming hydrogen-bond interactions with residues such as His90, Arg513, and Phe518. nih.gov This binding mode is comparable to that of selective COX-2 inhibitors like celecoxib. nih.gov The interactions are further stabilized by hydrophobic interactions with residues like Val335 and Ala513. researchgate.net
| Compound Series | Protein Target | PDB ID | Key Interacting Residues | Finding |
|---|---|---|---|---|
| Hybrid Pyrazole Analogues | COX-2 | Not Specified | His90, Arg513, Phe518, Ser353 | Sulfonamide moiety binds in the selectivity pocket, showing high docking scores (-12.907 for compound 5u). nih.gov |
| 4,5-Dihydro-1H-pyrazole Derivatives | COX-2 | 3LN1 | Not Specified | The 4,5-dihydro-1H-pyrazole ring was found to be important for interaction with the COX-2 enzyme. dergipark.org.tr |
| Pyrazole-pyridazine Hybrids | COX-2 | Not Specified | Not Specified | Compounds 5f and 6f showed respectable binding affinity towards the COX-2 active site. rsc.org |
Anticancer Targets: Kinase and Tubulin Inhibition
The pyrazole scaffold is a prominent feature in the design of anticancer agents that target various proteins involved in cell proliferation and survival.
Epidermal Growth Factor Receptor (EGFR): Several studies have docked pyrazole derivatives into the ATP-binding site of the EGFR tyrosine kinase. nih.govnih.gov Compounds have demonstrated the ability to bind to the hinge region, mimicking the binding of standard drugs like gefitinib (B1684475) and erlotinib (B232). nih.govekb.eg For example, 1,3,5-triazine-based pyrazole derivatives showed good affinity for EGFR kinase (PDB: 6V6O) by forming multiple hydrogen bonds. rsc.org Compounds 6h and 6j were identified as potent inhibitors of EGFR kinase, a finding supported by molecular docking simulations. nih.gov
Tubulin Polymerization: Pyrazole-chalcone conjugates have been investigated as inhibitors of tubulin polymerization by targeting the colchicine-binding site (PDB: 3E22). nih.govmdpi.com These studies revealed high binding affinities, with binding energies ranging from -48.34 to -91.43 Kcal/mol. nih.govmdpi.com The interactions often involve hydrogen bonds with key residues like Cys-241. nih.gov Similarly, pyrazole-oxindole conjugates have also been shown to occupy the colchicine (B1669291) binding pocket of tubulin. mssm.edu
Other Kinases: The versatility of the pyrazole core is highlighted by its targeting of multiple protein kinases. Docking studies have shown that pyrazole derivatives are potential inhibitors of VEGFR-2 (PDB: 2QU5), Aurora A (PDB: 2W1G), and CDK2 (PDB: 2VTO). nih.gov Specific derivatives, such as compound 1b, exhibited a minimum binding energy of -10.09 kJ/mol with VEGFR-2. nih.gov
| Derivative Type | Protein Target | PDB ID | Compound Example | Binding Energy / Score |
|---|---|---|---|---|
| Pyrazole-pyrazoline | EGFR Tyrosine Kinase | Not Specified | 6h, 6j | Inhibited EGFR at 1.66µM and 1.9µM, respectively. nih.gov |
| Thiazolyl-pyrazoline | EGFR Tyrosine Kinase | Not Specified | Compound 11 | IC50 of 0.06 μM. nih.gov |
| Pyrazole-chalcone | Tubulin (Colchicine site) | 3E22 | 5o | Binding energy range: -48.34 to -91.43 Kcal/mol. nih.govmdpi.com |
| 1H-pyrazole derivative | VEGFR-2 | 2QU5 | 1b | -10.09 kJ/mol. nih.gov |
| 1H-pyrazole derivative | Aurora A | 2W1G | 1d | -8.57 kJ/mol. nih.gov |
| 1H-pyrazole derivative | CDK2 | 2VTO | 2b | -10.35 kJ/mol. nih.gov |
Other Therapeutic Targets
The application of molecular docking for pyrazole derivatives extends to other significant enzymatic targets.
Dipeptidyl Peptidase-4 (DPP-4): In the context of type 2 diabetes, pyrazole-based thiosemicarbazones have been identified as potent DPP-4 inhibitors. nih.gov Docking studies using the DPP-4 crystal structure (PDB: 4FFW) revealed that the pyrazole moiety and its substituents form key cation-π and π-π interactions with residues Arg358 and Tyr666, which are located in the specific S1 and S2 pockets of the enzyme. nih.gov
5α-Reductase: For the potential treatment of androgenetic alopecia, pyrazole derivatives have been evaluated as inhibitors of 5α-reductase (PDB: 7BW1). One study identified a derivative (compound 3a) with a very high binding affinity, indicated by a MolDock Score of -172.891. rdd.edu.iq The stability of the ligand-enzyme complex was attributed to a combination of conventional hydrogen bonds, π-stacking, and van der Waals forces. rdd.edu.iq
| Therapeutic Target | Enzyme | PDB ID | Compound Example | Key Interactions / Findings |
|---|---|---|---|---|
| Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) | 4FFW | 2f (thiosemicarbazone derivative) | π-π interactions with Arg358 and Tyr666 in S1 and S2 pockets. nih.gov |
| Androgenetic Alopecia | 5α-Reductase | 7BW1 | 3a | High binding affinity (MolDock Score: -172.891); interactions via H-bonds, π-stacking, and van der Waals forces. rdd.edu.iq |
Biological Activities and Mechanistic Studies of 5 Isothiocyanato 1,3 Dimethyl 1h Pyrazole Derivatives in Chemical Biology
Anti-Cancer and Anti-Proliferative Activities
Derivatives of the pyrazole (B372694) scaffold have demonstrated significant potential as anti-cancer and anti-proliferative agents. Their mechanisms of action are multifaceted, involving the inhibition of key cellular signaling pathways, modulation of the cell cycle, and induction of programmed cell death (apoptosis).
Inhibition of Kinases (e.g., EGFR-TK, p38MAPK, Bruton Kinase)
Kinase inhibition is a well-established strategy in cancer therapy, and various pyrazole derivatives have been investigated as potent kinase inhibitors.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): Overexpression of EGFR is common in many cancers, making it a prime target for therapeutic intervention. Several pyrazole derivatives have been shown to exhibit significant EGFR-TK inhibitory activity. For instance, a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent cytotoxicity against non-small cell lung cancer (A549) and colorectal carcinoma (HCT116) cell lines, with one compound exhibiting IC50 values of 8.21 and 19.56 µM, respectively. This compound also showed significant inhibition of both wild-type EGFR and the resistant T790M mutant, with IC50 values of 0.016 and 0.236 µM, respectively ejmse.ro. Similarly, 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids have shown promising EGFR inhibitory activity, with IC50 values as low as 0.5132 µM, which is superior to the standard drug erlotinib (B232) ejmse.ro.
p38 Mitogen-Activated Protein Kinase (p38MAPK): The p38MAPK signaling pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression. Certain pyrazole derivatives have been identified as inhibitors of p38α kinase mdpi.com.
Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in B-cell receptor signaling and is a validated target in B-cell malignancies. Although specific data for 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole is not available, other pyrazole-containing compounds have been developed as BTK inhibitors ejmse.ro.
| Derivative Class | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR (wild-type) | 0.016 | - | ejmse.ro |
| 1H-Pyrazolo[3,4-d]pyrimidine | EGFR (T790M mutant) | 0.236 | - | ejmse.ro |
| 1,4-Benzoxazine-pyrazole hybrid | EGFR | 0.5132 | - | ejmse.ro |
| 1,3,4-Triarylpyrazole | p38α | Activity noted at 100 µM | - | nih.gov |
Cell Cycle Modulation and Apoptosis Induction Pathways
The ability to control cell cycle progression and induce apoptosis is a hallmark of effective anti-cancer agents. Pyrazole derivatives have been shown to exert their anti-proliferative effects through these mechanisms.
Cell Cycle Arrest: Studies have demonstrated that certain pyrazole derivatives can induce cell cycle arrest at different phases. For example, a novel pyrazole derivative, PTA-1, was found to arrest triple-negative breast cancer cells (MDA-MB-231) in the S and G2/M phases of the cell cycle nih.gov. Another study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives showed cell cycle arrest at the G2/M phase in K562 leukemia cells and at the G0/G1 phase in Jurkat leukemia cells nih.gov.
Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. Pyrazole derivatives have been shown to induce apoptosis through various pathways. The induction of apoptosis is often confirmed by methods such as Annexin V-FITC/PI staining and analysis of caspase activity. For instance, treatment of MDA-MB-468 triple-negative breast cancer cells with a pyrazole derivative led to apoptosis, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity nih.govjpp.krakow.plnih.gov. Studies have also shown that pyrazole derivatives can modulate the expression of key apoptotic proteins, such as increasing the levels of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2 mdpi.com.
| Pyrazole Derivative | Cell Line | Effect | Mechanism | Reference |
| PTA-1 | MDA-MB-231 | Cell cycle arrest at S and G2/M phases | - | nih.gov |
| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | K562 | Cell cycle arrest at G2/M phase | Increased FasR and AIF expression | nih.gov |
| 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole | Jurkat | Cell cycle arrest at G0/G1 phase | Reduced Survivin expression | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | Apoptosis induction | ROS generation, Caspase-3 activation | nih.govjpp.krakow.plnih.gov |
| 1,3,5-Trisubstituted-1H-pyrazole | MCF-7, A549, PC-3 | Apoptosis induction | Bcl-2 inhibition, DNA damage | mdpi.com |
Structure-Activity Relationships for Anti-Cancer Efficacy
The anti-cancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have provided valuable insights for the design of more potent and selective anti-cancer agents.
For instance, in a series of 1,3,5-trisubstituted-1H-pyrazole derivatives, the presence of chlorophenyl, thiazole (B1198619), and sulfonamide groups was found to enhance cytotoxicity mdpi.com. In another study of pyrazole triazole thiol derivatives, it was observed that substitutions on the benzene (B151609) 'B' ring with bromo, hydroxyl, and methoxy (B1213986) groups, along with dimethyl substitution on the pyrazole 'A' ring, contributed to higher anti-cancer activity researchgate.netresearchgate.net. The presence of two methyl groups on the pyrazole ring itself has been noted to increase anticancer activity researchgate.net. These findings underscore the importance of specific structural modifications in optimizing the anti-cancer properties of pyrazole-based compounds.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrazole nucleus is a versatile scaffold that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities. The isothiocyanate group is also known for its antimicrobial properties, suggesting that this compound derivatives could be promising antimicrobial agents nih.govmdpi.com.
Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a key component of the bacterial cell division machinery and represents a promising target for the development of new antibiotics nih.govnih.gov. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, leading to cell filamentation and eventual lysis nih.gov. While specific studies on the inhibition of FtsZ by this compound are not available, the general class of pyrazole derivatives has been explored for this activity. Furthermore, various natural and synthetic compounds are known to act as FtsZ inhibitors by interfering with its polymerization and/or GTPase activity nih.gov.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of pyrazole derivatives are diverse. In addition to inhibiting essential enzymes like FtsZ, some pyrazole-containing compounds are believed to exert their effects by disrupting the bacterial cell wall, leading to cytosol leakage and cell lysis frontiersin.org. The isothiocyanate functional group is known to contribute to antimicrobial activity, potentially through mechanisms involving enzyme inhibition or cell membrane disruption nih.govmdpi.com. For example, aromatic isothiocyanates are thought to cross bacterial membrane structures more effectively than their aliphatic counterparts jocpr.com.
The antimicrobial activity of pyrazole derivatives has been demonstrated against a range of pathogens. For instance, certain novel pyrazole analogues have shown significant antibacterial activity against both Gram-positive (Streptococcus epidermidis) and Gram-negative (Escherichia coli) bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.25 µg/mL researchgate.net. Antifungal activity has also been observed, with some derivatives being effective against Aspergillus niger with a MIC of 1 µg/mL researchgate.net.
| Derivative Class | Organism | Activity | MIC (µg/mL) | Reference |
| Pyrazole analogue | Escherichia coli | Antibacterial | 0.25 | researchgate.net |
| Pyrazole analogue | Streptococcus epidermidis | Antibacterial | 0.25 | researchgate.net |
| 3,5-Dimethyl azopyrazole | Escherichia coli | Antibacterial | Moderate Activity | |
| 3,5-Dimethyl azopyrazole | Staphylococcus aureus | Antibacterial | Moderate Activity | |
| Pyrazole analogue | Aspergillus niger | Antifungal | 1 | researchgate.net |
| Pyrazole carboxamide | Rhizoctonia solani | Antifungal | EC50 = 0.37 |
Anti-Inflammatory and Analgesic Properties
Pyrazole derivatives are well-established as potent anti-inflammatory and analgesic agents. nih.govrjpbr.com Many of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. researchgate.net The non-steroidal anti-inflammatory drug (NSAID) Celecoxib, which features a pyrazole core, is a prime example of a selective COX-2 inhibitor. researchgate.net
Research into other pyrazole derivatives has revealed significant anti-inflammatory and analgesic potential. For instance, the compound 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) has demonstrated potent anti-inflammatory effects in carrageenin-induced paw edema and adjuvant arthritis models, proving to be two- to three-fold more potent than indomethacin. nih.gov This compound also exhibited strong anti-hyperalgesic effects in a yeast-induced hyperalgesia model, being five times more potent than indomethacin. nih.gov Furthermore, certain 1-phenyl-1H-pyrazole derivatives have shown strong anti-inflammatory activity in rats, alongside appreciable analgesic and antipyretic activities. semanticscholar.org The fusion of a thiophene (B33073) nucleus, also known for anti-inflammatory action, with a pyrazole moiety has been explored to develop novel agents with enhanced activity. rjpbr.com
The mechanism of action for many of these compounds is linked to the inhibition of prostaglandin (B15479496) E2 formation by targeting COX enzymes. nih.gov FR140423, for example, was found to be 150 times more selective for COX-2 over COX-1, which may contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs like indomethacin. nih.gov
Table 1: Anti-Inflammatory and Analgesic Activity of Selected Pyrazole Derivatives
| Compound | Activity | Model | Key Finding | Reference |
|---|---|---|---|---|
| FR140423 | Anti-inflammatory | Carrageenin-induced paw edema (Rat) | 2-3 times more potent than indomethacin. | nih.gov |
| FR140423 | Analgesic (Anti-hyperalgesic) | Yeast-induced hyperalgesia (Rat) | 5 times more potent than indomethacin. | nih.gov |
| 1-Phenyl-1H-pyrazole derivatives (e.g., Compounds 18, 19, 10b, 11b) | Anti-inflammatory, Analgesic, Antipyretic | Various (Rat, Mouse) | Showed strong anti-inflammatory and appreciable analgesic activities. | semanticscholar.org |
| Thiophene-pyrazole hybrids (e.g., Compounds 5e, 5f) | Anti-inflammatory | Carrageenan-induced paw edema (Rat) | Exhibited significant anti-inflammatory action. | rjpbr.com |
| Thiophene-pyrazole hybrids (e.g., Compound 6d) | Analgesic | Acetic acid-induced writhing (Mouse) | Proved to be a potent analgesic. | rjpbr.com |
Antioxidant and Free Radical Scavenging Capabilities
Many pyrazole derivatives have demonstrated significant antioxidant and free radical scavenging properties. This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) methods. lew.ronih.gov The ability of these compounds to donate a hydrogen atom to a free radical, such as DPPH, leads to a measurable color change, indicating their scavenging potential. nih.govresearchgate.net
For example, a series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were assessed for their antioxidant activity. researchgate.netresearchgate.net The results indicated that the scavenging ability was influenced by the nature and position of substituents on the aromatic rings. researchgate.net One derivative featuring hydroxyl (-OH) and methyl (-CH3) substitutions showed the highest DPPH free radical scavenging activity (96.64%). researchgate.net Similarly, other studies have found that certain pyrazoline and pyrazole derivatives exhibit notable antioxidant activities in DPPH scavenging and CUPRAC tests. lew.ro Some compounds were even more potent radical scavengers than the standard antioxidant butylated hydroxytoluene (BHT) in the ABTS radical cation decolorization assay. lew.ro The mechanism of action is attributed to the ability of these electron-rich heterocyclic systems to donate hydrogen to stabilize free radicals. nih.govresearchgate.net
Table 2: Antioxidant Activity of Selected Pyrazole Derivatives
| Compound Series | Assay | Key Finding | Reference |
|---|---|---|---|
| 3,5-disubstituted-2-pyrazoline and pyrazole derivatives | DPPH | Notable scavenging activity with SC50 values of 9.91-15.16 µg/mL. | lew.ro |
| 3,5-disubstituted-2-pyrazoline and pyrazole derivatives | ABTS | Compounds 2a and 2b were more potent than BHT. | lew.ro |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH | Compound with -OH and -CH3 substitution showed 96.64% scavenging. | researchgate.net |
| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH | Showed potent radical scavenging activity. | nih.gov |
| 4,5-Dihydropyrazole-1-carbothioamide derivative | DPPH | Exhibited good antioxidant activity at low concentrations (0.25 mg/mL). | nih.gov |
Receptor Agonism/Antagonism (e.g., TGR5, CB1R)
Derivatives of this compound have been investigated for their ability to modulate key cellular receptors, including the Takeda G protein-coupled receptor 5 (TGR5) and the cannabinoid type 1 receptor (CB1R).
TGR5 Agonism: A significant discovery in this area is a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides, which are structurally related to the target compound and have been identified as highly potent agonists of TGR5. nih.govresearchgate.net TGR5 is a receptor for bile acids that plays a role in regulating energy homeostasis and inflammatory responses. dovepress.com The development of this novel chemotype was accelerated through iterative combinatorial library synthesis, and their in vitro agonist potency was found to correlate with functional activity in human peripheral blood monocytes. nih.gov
CB1R Antagonism: Isothiocyanato-substituted aryl pyrazoles have been synthesized and evaluated as ligands for the CB1 cannabinoid receptor. nih.gov These compounds were designed as potential covalently binding ligands. nih.gov Studies showed that 3-isothiocyanatophenyl pyrazole derivatives behaved as antagonists against cannabinoid agonists. nih.gov Following incubation, these isothiocyanato analogues formed covalent bonds with the CB1 receptor, leading to a loss of specific radioligand binding. nih.gov This irreversible binding resulted in a rightward shift of the concentration-response curve for cannabinoid-stimulated G-protein activation, indicating that the loss of receptors compromised signal transduction. nih.gov Such irreversibly binding antagonists are valuable tools for studying receptor pharmacology and function in vitro and in vivo. nih.gov
Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, MAO)
The pyrazole scaffold is a common feature in inhibitors of various enzymes, including carbonic anhydrases and monoamine oxidases.
Carbonic Anhydrase (CA) Inhibition: Several series of pyrazole and pyrazoline derivatives have been shown to be effective inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). nih.govnih.govsemanticscholar.org CAs are metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.gov Substituted pyrazol-4-yl-diazene derivatives, for example, demonstrated potent inhibition of hCA I and hCA II with Ki values in the low nanomolar range. nih.gov Similarly, novel thiopyrano[2,3-d]thiazole-pyrazole hybrids have been identified as significant inhibitors of the tumor-associated isoforms CA IX and CA XII. semanticscholar.org The mechanism of inhibition for nonsulfonamide inhibitors, such as some pyrazole derivatives, can differ from classical sulfonamides, potentially involving binding to the zinc-bound water/hydroxide (B78521) ion within the enzyme's active site. semanticscholar.org
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines and are important targets for the treatment of depression and neurodegenerative diseases. nih.govmdpi.com Certain 1-thiocarbamoyl-4,5-dihydro-1H-pyrazole derivatives have been synthesized and found to be potent and selective inhibitors of MAO-A. nih.gov For instance, some derivatives showed MAO-A inhibitory effects as potent as the reference drug clorgyline. nih.gov The selective and irreversible inhibition of MAO-A by these compounds highlights their potential for development as new antidepressant agents. nih.gov
Table 3: Enzyme Inhibition by Selected Pyrazole Derivatives
| Enzyme Target | Compound Series | Key Finding | Reference |
|---|---|---|---|
| Carbonic Anhydrase (hCA I, hCA II) | Substituted pyrazol-4-yl-diazene derivatives | Potent inhibition with Ki values in the range of 0.68-9.83 nM. | nih.gov |
| Carbonic Anhydrase (CA IX) | Thiopyrano[2,3-d]thiazole-pyrazole hybrids | Compound 7e showed potent inhibition (IC50 = 0.067 µM), similar to acetazolamide. | semanticscholar.org |
| Monoamine Oxidase A (MAO-A) | 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives | Inhibitory effects as potent as the standard inhibitor clorgyline. | nih.gov |
| Monoamine Oxidase B (MAO-B) | N-acetyl/N-thiocarbamoylpyrazoline derivatives | p-Prenyloxyaryl moiety at C3 oriented selectivity toward the B isoform. | mdpi.com |
Other Biological Effects (e.g., Hypoglycemic Activity)
Beyond the aforementioned activities, pyrazole derivatives have been explored for other therapeutic applications, including the management of diabetes. researchgate.netekb.eg Inhibition of enzymes like dipeptidyl peptidase-4 (DPP-4), α-amylase, and α-glucosidase are recognized strategies for controlling hyperglycemia in type 2 diabetes. ekb.egmdpi.com
New thiosemicarbazones incorporating a pyrazole scaffold have been designed and evaluated for their DPP-4 inhibitory effects. mdpi.com One compound, 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide, emerged as a highly effective DPP-4 inhibitor, showing greater potency than the clinically used drug sitagliptin (B1680988) in vitro. mdpi.com In silico molecular docking studies suggested that the compound interacts with key residues in the enzyme's active site. mdpi.com Other research has focused on the ability of pyrazole-based derivatives to inhibit α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates. ekb.eg By inhibiting these enzymes, such compounds can delay carbohydrate digestion and lower postprandial blood glucose levels. ekb.eg
Applications in Materials Science and Polymer Chemistry
Utilization as Polymer Building Blocks
The isothiocyanate group in 5-isothiocyanato-1,3-dimethyl-1H-pyrazole makes it a candidate as a reactive monomer for step-growth polymerization. Its reaction with difunctional or polyfunctional alcohols (polyols) or amines (polyamines) could, in principle, lead to the formation of pyrazole-containing polymers. The pyrazole (B372694) moiety, with its two adjacent nitrogen atoms, could offer sites for post-polymerization modification, metal coordination, or hydrogen bonding, potentially influencing the material's final properties.
Synthesis of Polyurethane and Polyurea Resins
The synthesis of polyurethanes involves the reaction of diisocyanates with polyols. While this compound is a monoisothiocyanate, it could theoretically be used as a chain terminator to control molecular weight or be chemically modified to a di-functional monomer. More directly, its reaction with diols would lead to the formation of polythiourethanes. Similarly, its reaction with diamines would produce polythioureas. These polymers are analogous to polyurethanes and polyureas and often exhibit distinct properties, such as improved resistance to hydrolysis and different thermal behavior, due to the presence of the thiocarbonyl group.
Pyrazole-Containing Functional Materials
The incorporation of the 1,3-dimethyl-1H-pyrazole unit into a polymer backbone could lead to functional materials with tailored properties. Pyrazole derivatives are known to act as ligands for metal ions, suggesting that polymers containing this moiety could be used for metal sequestration, catalysis, or the development of responsive materials. The aromatic nature of the pyrazole ring could also influence the optical and electronic properties of the polymers.
Catalytic Applications of Pyrazole Derived Ligands and Systems
Pyrazoles as Ligands in Transition Metal Catalysis
Pyrazole (B372694) derivatives have emerged as highly effective ligands in transition metal-catalyzed reactions. Their ability to form stable complexes with various metals has led to the development of catalysts for a range of chemical transformations. The nitrogen atoms of the pyrazole ring act as excellent coordination sites, and the substituents on the ring can be readily modified to fine-tune the steric and electronic environment around the metal center.
One notable application of pyrazole-based ligands is in copper-catalyzed oxidation reactions. For instance, new substituted ligands based on pyrazole have been synthesized and their copper (II) complexes have shown significant catalytic activity in the oxidation of catechol to o-quinone. dntb.gov.uamdpi.com The catalytic efficiency of these complexes is influenced by several factors, including the nature of the ligand, the counter-ion of the copper salt (e.g., acetate, sulfate (B86663), chloride, or nitrate), and the solvent used for the reaction. dntb.gov.uamdpi.com Studies have revealed that copper(II)-based complexes often exhibit superior catalytic activity compared to those formed with other metals like nickel, tin, and barium. research-nexus.net This enhanced performance is attributed to the ability of copper(II) ions to provide dual active sites, mimicking the active site of the natural enzyme catecholase. research-nexus.net
The structure of the pyrazole ligand plays a crucial role in determining the catalytic outcome. For example, tripodal ligands synthesized from 3,5-dimethyl-pyrazole derivatives have been used to generate copper(II) complexes in situ, which were found to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen. researchgate.net The rate of this reaction was dependent on the specific ligand and the copper salt employed. researchgate.net
Furthermore, pyrazole ligands have been shown to significantly enhance the catalytic activity of titanium isopropoxide in the ring-opening polymerization of L-lactide. rsc.org The use of a pyrazole ligand in conjunction with the titanium catalyst resulted in a notable increase in the polymerization rate compared to using the titanium catalyst alone. rsc.org For instance, at room temperature, the catalytic activity was enhanced by approximately 17-fold with a specific pyrazole ligand. rsc.org
The following table summarizes the catalytic activity of various in situ formed pyrazole-based copper complexes in the oxidation of catechol to o-quinone.
| Ligand | Copper Salt | Solvent | Vmax (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) |
| L2 | Cu(CH₃COO)₂ | Methanol (B129727) | 41.67 | 0.02 |
This table presents data for the most effective complex identified in the study, highlighting the optimal conditions for catalytic activity. mdpi.com
Role in Organic Synthesis and Functional Group Transformations
Beyond their role as ligands in metal-catalyzed reactions, pyrazole derivatives are valuable intermediates and building blocks in organic synthesis, facilitating a variety of functional group transformations. The pyrazole core can be functionalized at different positions, allowing for the synthesis of a diverse range of molecules with potential applications in pharmaceuticals and agrochemicals. nih.govorientjchem.orgorientjchem.org
Isothiocyanates, for example, are recognized as important intermediates in organic synthesis. nih.gov The combination of a pyrazole ring with an isothiocyanate group has led to the synthesis of novel compounds with herbicidal activity. nih.gov While the primary application explored for these pyrazole isothiocyanates has been in agriculture, the isothiocyanate group is a versatile functional group that can undergo various transformations, suggesting potential for broader applications in organic synthesis. nih.govbeilstein-journals.org
The development of efficient synthetic methods for pyrazole derivatives is an active area of research. For instance, a green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles has been developed using a novel modified layered double hydroxide (B78521) (LDH) nanocatalyst. nih.gov This method offers several advantages, including eco-friendliness, mild reaction conditions, and high yields. nih.gov Such advancements in the synthesis of functionalized pyrazoles contribute to their increased availability for various applications, including as precursors for more complex molecules.
The pyrazole ring itself can be the target of functional group transformations. For example, a series of C-4 thio/selenocyanated pyrazoles have been synthesized through a hypervalent iodine-mediated electrophilic thio/selenocyanation. beilstein-journals.org These functionalized pyrazoles can be further derivatized, demonstrating the utility of the pyrazole scaffold in accessing a variety of sulfur and selenium-containing compounds. beilstein-journals.org
The following table provides examples of functional group transformations involving pyrazole derivatives.
| Starting Material | Reagents | Product | Transformation |
| 4-unsubstituted pyrazoles | PhICl₂, NH₄SCN/KSeCN | 4-thio/selenocyanated pyrazoles | Electrophilic thio/selenocyanation |
| Benzaldehydes, malononitrile, phenyl hydrazine (B178648) | LDH@PTRMS@DCMBA@CuI nanocatalyst | 5-amino-1H-pyrazole-5-carbonitriles | Multicomponent one-pot synthesis |
This table illustrates some of the synthetic methodologies used to introduce or modify functional groups on the pyrazole ring, expanding its utility in organic synthesis.
Emerging Trends and Future Research Directions
Green Chemistry Approaches in Pyrazole (B372694) Isothiocyanate Synthesis
The synthesis of pyrazole derivatives is progressively shifting towards more environmentally benign methodologies, aligning with the core principles of green chemistry. nih.gov Future research will likely focus on developing sustainable synthetic routes for pyrazole isothiocyanates that minimize hazardous waste, reduce energy consumption, and utilize renewable resources. researchgate.net Key areas of exploration include the use of green solvents like water or glycerol, the development of recyclable catalysts, and the application of energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted reactions. ias.ac.inrsc.org These methods not only offer environmental benefits but also often lead to higher yields and shorter reaction times compared to conventional approaches. rsc.org The goal is to create pathways that are atom-economical, operationally simple, and inherently safer. nih.gov
| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Advantage | Reference |
|---|---|---|---|
| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with water, deep eutectic solvents (DES), or glycerol. | Reduced toxicity, improved safety, lower environmental impact. | ias.ac.in |
| Alternative Energy Sources | Employing microwave irradiation or sonication to drive reactions. | Drastically reduced reaction times, lower energy consumption, enhanced yields. | rsc.org |
| Recyclable Catalysts | Utilizing heterogeneous or bio-organic catalysts that can be easily recovered and reused. | Minimized waste, reduced cost, improved process efficiency over multiple cycles. | researchgate.net |
| Multicomponent Reactions (MCRs) | Designing one-pot syntheses where multiple starting materials react to form the final product. | Increased atom economy, operational simplicity, reduced purification steps. | mdpi.com |
Application of Machine Learning and AI in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic agents. eurasianjournals.com For derivatives of 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole, these computational tools can be employed to navigate the vast chemical space and identify candidates with superior pharmacological profiles. nih.gov Deep learning algorithms can screen massive virtual libraries of pyrazole derivatives to predict their binding affinity for specific biological targets, such as viral proteases or protein kinases. nih.gov This integrated approach allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. eurasianjournals.com Furthermore, quantitative structure-activity relationship (QSAR) and pharmacophore models can be developed to understand the key structural features required for potency and selectivity, guiding the rational design of next-generation derivatives. nih.gov
Development of Novel Derivatization Pathways
The isothiocyanate moiety (-NCS) is an exceptionally versatile functional group, serving as a precursor for a wide range of heterocyclic compounds. mdpi.com A primary future direction is the continued exploration of novel derivatization pathways starting from this compound. The reaction of the isothiocyanate with various amines to form substituted thiourea (B124793) derivatives is a well-established and fruitful avenue, yielding compounds with significant biological potential, including antifungal and antiviral activities. nih.govdoaj.org Research is expanding to include more complex amines and to develop hybrid molecules where the pyrazole-thiourea scaffold is linked to other pharmacologically active moieties. mdpi.com Beyond thioureas, innovative synthetic methods are being explored, such as using aroyl-isothiocyanates to create novel β-lactams or employing hypervalent iodine-mediated reactions for oxidative thiocyanation, opening doors to previously inaccessible chemical structures. beilstein-journals.orgrsc.org
Exploration of New Biological Targets and Mechanisms
While pyrazole derivatives are known to interact with a host of biological targets, ongoing research aims to uncover novel therapeutic applications. nih.gov The unique structure of compounds derived from this compound makes them candidates for modulating newly identified targets in oncology, neurodegenerative diseases, and inflammatory disorders. nih.govnih.gov Future studies will likely investigate their potential as inhibitors of targets such as cannabinoid receptors, nitric oxide synthases, and various protein kinases involved in cell signaling pathways. nih.govtandfonline.com There is also growing interest in understanding how these compounds affect cellular processes like the production of reactive oxygen species (ROS) and apoptosis, which are implicated in conditions from cancer to atherosclerosis. nih.govnih.gov Elucidating these mechanisms of action is crucial for identifying new therapeutic indications and developing highly targeted medicines. nih.gov
| Potential Biological Target Class | Specific Examples | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | EGFR, CDK, BTK, VEGFR-2 | Oncology | nih.govnih.gov |
| Enzymes | COX-2, Monoamine Oxidase (MAO), 20-HETE synthase | Inflammation, Neurological Disorders | mdpi.comnih.gov |
| Receptors | Cannabinoid Receptors (CB1, CB2) | Neurological Disorders, Pain | nih.gov |
| Structural Proteins | Tubulin | Oncology | nih.govnih.gov |
| Cellular Processes | Reactive Oxygen Species (ROS) Production | Inflammation, Oncology | nih.govnih.gov |
Integration with Advanced Materials and Nanotechnology
The applications of pyrazole derivatives are extending beyond pharmacology into the realm of materials science. nbinno.com The distinct electronic and structural properties of the pyrazole ring make it a valuable building block for advanced functional materials. Future research could explore the integration of this compound derivatives into systems like organic light-emitting diodes (OLEDs) or specialized polymers. nbinno.com In the field of nanotechnology, these compounds could be functionalized onto nanoparticles or other nanostructures to create targeted drug delivery systems, diagnostic probes, or advanced sensors. The isothiocyanate group provides a convenient anchor point for covalent attachment to various surfaces and biomolecules, facilitating the development of sophisticated hybrid materials.
Strategies for Enhanced Selectivity and Potency of Derivatives
A central goal in medicinal chemistry is the design of molecules that are both highly potent and exquisitely selective for their intended biological target, thereby minimizing off-target effects. For derivatives of this compound, several strategies are being pursued to achieve this. Detailed structure-activity relationship (SAR) studies are fundamental to understanding how modifying different parts of the molecule—such as adding substituents to the pyrazole ring or altering the structure of the thiourea moiety—impacts biological activity. nih.govmdpi.com Computational approaches, including molecular docking and pharmacophore modeling, provide insights into the binding interactions with target proteins, enabling the design of derivatives with improved affinity. nih.govnih.gov Furthermore, synthetic strategies that allow for precise control over the molecule's final structure, such as regioselective alkylation, are critical for producing specific isomers that may exhibit enhanced selectivity and potency. acs.org
Q & A
Q. What are the established synthetic routes for 5-Isothiocyanato-1,3-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves functionalization of the pyrazole core. For example, chloromethyl derivatives (e.g., 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole) are intermediates that can be converted to isothiocyanate groups via nucleophilic substitution with thiocyanate salts under reflux in polar aprotic solvents like DMF or DMSO . Optimization includes:
- Temperature control : Maintaining 80–100°C to prevent side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to achieve >95% purity.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl groups at N1 and C3, isothiocyanate at C5) .
- IR spectroscopy : A sharp peak near 2050–2100 cm confirms the -NCS group .
- X-ray crystallography : Using SHELX software (e.g., SHELXL) to resolve crystal structures and validate bond lengths/angles. For example, pyrazole derivatives often crystallize in monoclinic systems with hydrogen-bonded networks .
Q. What are the reactivity patterns of the isothiocyanate group in this compound, and how does it influence downstream applications?
Methodological Answer: The -NCS group is highly electrophilic, enabling:
- Nucleophilic additions : Reaction with amines to form thiourea derivatives (e.g., for drug conjugates).
- Cycloadditions : Participation in [3+2] cycloadditions with alkynes to generate heterocyclic scaffolds.
- Stability considerations : The group is sensitive to moisture; reactions should be conducted under anhydrous conditions with molecular sieves .
Advanced Research Questions
Q. How can this compound be leveraged in designing bioactive molecules, and what computational tools support this?
Methodological Answer: The compound serves as a pharmacophore in antimicrobial or anticancer agents. Strategies include:
- Molecular docking : Tools like AutoDock Vina assess binding affinity to targets (e.g., DHFR in ). Pyrazole derivatives show interactions with catalytic residues (e.g., ASP-94 in DHFR) via hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with bioactivity .
Q. What role do hydrogen-bonding networks play in the crystal packing of this compound, and how can they be engineered for material science applications?
Methodological Answer: Using graph-set analysis (Etter’s formalism), the N-H···S and C-H···O interactions in pyrazole derivatives form R(8) motifs, stabilizing layered structures. Engineering these networks involves:
Q. How do structural modifications (e.g., fluorination) of the pyrazole core affect electronic properties and reactivity?
Methodological Answer: Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl derivatives in ) enhances:
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for derivatives of this compound?
Methodological Answer:
- Dynamic effects : Use variable-temperature NMR to identify rotational barriers (e.g., restricted rotation of the isothiocyanate group).
- Impurity profiling : LC-MS to detect byproducts (e.g., hydrolysis to thioureas).
- DFT calculations : Gaussian simulations predict chemical shifts and coupling constants, aligning with experimental data .
Q. How can molecular dynamics simulations predict the compound’s behavior in biological systems?
Methodological Answer:
- Binding free energy calculations : MM-GBSA/MM-PBSA methods evaluate protein-ligand stability (e.g., with carbonic anhydrase in ).
- Solvent accessibility : Simulations in explicit water (TIP3P model) assess aggregation tendencies.
- Force fields : OPLS-AA parameters model pyrazole ring flexibility and -NCS polarization .
Q. Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
